molecular formula C9H6Cl2O2S2 B8288871 7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride CAS No. 752135-42-5

7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Cat. No.: B8288871
CAS No.: 752135-42-5
M. Wt: 281.2 g/mol
InChI Key: BZUMXZRLKZIDDQ-UHFFFAOYSA-N
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Description

7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H6Cl2O2S2. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride typically involves the chlorination of 3-methylbenzothiophene followed by sulfonylation. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent and chlorosulfonic acid (HSO3Cl) for sulfonylation .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .

Scientific Research Applications

7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of biochemical probes and inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly antifungal and antibacterial agents.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methylbenzothiophene-2-sulfonyl chloride
  • 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
  • 3-Chloro-6-methylbenzothiophene-2-carbonyl chloride

Uniqueness

7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzothiophene derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

752135-42-5

Molecular Formula

C9H6Cl2O2S2

Molecular Weight

281.2 g/mol

IUPAC Name

7-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride

InChI

InChI=1S/C9H6Cl2O2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3

InChI Key

BZUMXZRLKZIDDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Cl)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of potassium 7-chloro-3-methylbenzothiophene-2-sulfonate (100 mg, 0.34 mmol) in POCl3 (5 mL) was heated at 60° C. over night. The POCl3 was evaporated and the crude product was purified on a small amount of silica using CH2Cl2 as eluent to give 58 mg of the title compound (61%).
Name
potassium 7-chloro-3-methylbenzothiophene-2-sulfonate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
61%

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